molecular formula C9H20NO3P B11716765 bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate

bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate

Cat. No.: B11716765
M. Wt: 221.23 g/mol
InChI Key: MALAZZMAEHYRBE-YHMJZVADSA-N
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Description

Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of aziridine with a phosphonate precursor under controlled conditions. One common method includes the use of dialkyl phosphite and an aziridine derivative in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted aziridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new bioactive compounds with potential therapeutic properties.

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new pharmaceuticals.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of biological effects.

Comparison with Similar Compounds

  • Bis(propan-2-yl) [(2S,3S)-2-hydroxy-3-nitrobutan-2-yl]phosphonate
  • Tetraisopropyl methylenediphosphonate
  • Bis(propan-2-yl) [(1R,2R)-2-phenylaziridin-1-yl]phosphonate

Comparison: Compared to similar compounds, bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is unique due to its specific aziridine ring structure and the presence of the phosphonate group

Properties

Molecular Formula

C9H20NO3P

Molecular Weight

221.23 g/mol

IUPAC Name

(2R)-1-di(propan-2-yloxy)phosphoryl-2-methylaziridine

InChI

InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3/t9-,10?/m1/s1

InChI Key

MALAZZMAEHYRBE-YHMJZVADSA-N

Isomeric SMILES

C[C@@H]1CN1P(=O)(OC(C)C)OC(C)C

Canonical SMILES

CC1CN1P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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